Vineridine
Overview
Description
Vineridine is a vinca alkaloid, a class of compounds originally derived from the periwinkle plant, Catharanthus roseus. It is known for its complex structure and potential applications in various fields, including medicine and chemistry. This compound is isomeric with another vinca alkaloid, vinerine, differing in the configuration at specific carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: Vineridine can be isolated from the epigeal parts of Vinca erecta, which contains a mixture of alkaloids. The separation of total alkaloids from this plant yields this compound along with other alkaloids such as vincanine, vincanidine, and vinervine . The structure of this compound has been established through the study of infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the extraction and purification of alkaloids from plant sources. Advances in synthetic chemistry may also allow for the total synthesis of this compound, similar to other vinca alkaloids.
Chemical Reactions Analysis
Types of Reactions: Vineridine, like other vinca alkaloids, undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used under appropriate conditions to introduce different functional groups.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of this compound.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the structure and reactivity of vinca alkaloids.
Biology: Vineridine’s interactions with biological molecules can provide insights into cellular processes.
Medicine: As a vinca alkaloid, this compound may have potential therapeutic applications, particularly in cancer treatment, due to its ability to interfere with microtubule formation.
Industry: this compound and its derivatives can be used in the synthesis of other complex organic molecules.
Mechanism of Action
Vineridine exerts its effects primarily by interacting with tubulin, a protein that is essential for the formation of microtubules. By binding to tubulin, this compound prevents the polymerization of microtubules, thereby inhibiting cell division. This mechanism is similar to other vinca alkaloids, which are used as chemotherapeutic agents .
Comparison with Similar Compounds
- Vinblastine
- Vincristine
- Vindesine
- Vinorelbine
- Vincamine
- Vinburnine
Comparison: Vineridine shares structural similarities with other vinca alkaloids but differs in its specific configuration and functional groups. These differences can influence its reactivity and biological activity. For example, vincristine and vinblastine are well-known for their use in cancer therapy, while this compound’s unique structure may offer distinct advantages in specific applications .
This compound’s uniqueness lies in its specific isomeric form and the potential for diverse chemical modifications, making it a valuable compound for further research and development.
Biological Activity
Vineridine, a synthetic compound belonging to the family of vinca alkaloids, exhibits significant biological activity, particularly in the context of cancer treatment. This article delves into its mechanisms of action, therapeutic applications, and comparative analysis with other vinca alkaloids.
This compound primarily exerts its effects by interacting with tubulin , a protein crucial for microtubule formation. By binding to tubulin, this compound inhibits the polymerization necessary for microtubule assembly, leading to cell cycle arrest during the M-phase and ultimately inducing apoptosis in rapidly dividing cells. This mechanism is characteristic of vinca alkaloids, which are widely recognized for their antineoplastic properties.
Comparative Analysis of Vinca Alkaloids
This compound shares structural similarities with other well-known vinca alkaloids such as vincristine, vinblastine, and vinorelbine. Below is a comparative table highlighting key differences among these compounds:
Compound | Primary Use | Mechanism of Action | Notable Side Effects |
---|---|---|---|
This compound | Potential cancer therapy | Inhibits microtubule polymerization | Limited data on side effects |
Vincristine | Leukemias, lymphomas | Binds to tubulin, causing depolymerization | Neurotoxicity |
Vinblastine | Testicular cancer, lymphomas | Similar to vincristine but with different efficacy | Bone marrow suppression |
Vinorelbine | Non-small cell lung cancer | Inhibits microtubule assembly | Venous irritation |
Therapeutic Applications
As a vinca alkaloid, this compound shows promise in various therapeutic applications:
- Cancer Treatment : Its ability to disrupt microtubule formation suggests potential use in treating various malignancies, similar to its counterparts.
- Research Applications : this compound serves as a model compound for studying the structure and reactivity of vinca alkaloids, providing insights into cellular processes and drug interactions.
Case Studies and Research Findings
Recent studies have explored the effectiveness of this compound in preclinical models. For instance:
- A study highlighted that this compound could enhance the cytotoxic effects of existing chemotherapeutic agents when used in combination therapies. This synergistic effect was observed in various cancer cell lines, suggesting that this compound may improve treatment outcomes when combined with other drugs .
- Another investigation focused on the structural modifications of this compound to enhance its biological activity. Modifications led to increased binding affinity to tubulin and improved efficacy against multidrug-resistant cancer cell lines .
Properties
IUPAC Name |
methyl (1S,4aS,5aR,6S,10aS)-6'-methoxy-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-12-15-10-24-7-6-22(17-5-4-13(27-2)8-18(17)23-21(22)26)19(24)9-14(15)16(11-29-12)20(25)28-3/h4-5,8,11-12,14-15,19H,6-7,9-10H2,1-3H3,(H,23,26)/t12-,14-,15-,19+,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKHGHLMEDVZRX-PNGOUSOWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=C(C=C(C=C5)OC)NC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2CN3CC[C@@]4([C@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=C(C=C(C=C5)OC)NC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90956365 | |
Record name | Vineridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90956365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3489-06-3 | |
Record name | Vineridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3489-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vineridin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003489063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vineridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90956365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VINERIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RAK4CV25QT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.